A Comprehensive Technical Guide to tert-Butyl 4-bromo-2-hydroxybenzoate
A Comprehensive Technical Guide to tert-Butyl 4-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-bromo-2-hydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a salicylic acid core with a bromine substituent and a tert-butyl ester, makes it an intriguing building block for the development of novel therapeutic agents and other functional molecules. The bromine atom provides a site for further functionalization through various cross-coupling reactions, while the phenolic hydroxyl and the bulky tert-butyl ester group influence its chemical reactivity and biological activity. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and potential applications, with a focus on practical insights for laboratory use.
Chemical Identity and Physicochemical Properties
The definitive identification of a chemical compound is crucial for regulatory compliance, safety, and scientific reproducibility.
CAS Number: 889858-09-7[1]
It is important to note that while this CAS number is provided by some chemical suppliers, it may not yet be widely indexed in major public chemical databases. Researchers should exercise due diligence in sourcing and characterizing this compound.
Molecular Formula: C₁₁H₁₃BrO₃[1]
Molecular Weight: 273.12 g/mol [1]
Synonyms:
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4-bromo-2-hydroxy-benzoic acid 1,1-dimethylethyl ester[1]
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tert-butyl 4-bromosalicylate
A summary of key physicochemical properties is presented in the table below. These values are a combination of available data and estimations based on the compound's structure.
| Property | Value | Source |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |
| pKa | The phenolic hydroxyl group's acidity is influenced by the electron-withdrawing bromine and ester groups. | Inferred |
Synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate
There are two primary logical routes for the synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate:
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Esterification of 4-bromo-2-hydroxybenzoic acid: This is a direct and common method for synthesizing esters.
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Bromination of tert-butyl 2-hydroxybenzoate: This involves introducing the bromine atom onto a pre-existing ester.
The first route is often preferred as the starting material, 4-bromo-2-hydroxybenzoic acid, is commercially available, and the esterification of salicylic acids is a well-established reaction. The bulky tert-butyl group can present steric hindrance, making direct esterification with tert-butanol challenging under standard Fischer esterification conditions.[2] Therefore, activating the carboxylic acid or using a more reactive tert-butyl source is often necessary.
Proposed Synthetic Workflow: Esterification of 4-bromo-2-hydroxybenzoic acid
This workflow outlines a robust method for the synthesis of the title compound.
Caption: Proposed synthetic workflow for tert-Butyl 4-bromo-2-hydroxybenzoate.
Detailed Experimental Protocol
Materials:
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4-bromo-2-hydroxybenzoic acid
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Thionyl chloride (SOCl₂)
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tert-Butanol
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Pyridine
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Dichloromethane (DCM), anhydrous
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Ethyl acetate
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Hexanes
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Acyl Chloride Formation:
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To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0°C under a nitrogen atmosphere.
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Add a catalytic amount of dimethylformamide (DMF).
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Esterification:
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Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
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Add a solution of tert-butanol (1.2 eq) and pyridine (1.2 eq) in DCM dropwise.
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Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
-
Work-up and Purification:
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-bromo-2-hydroxybenzoate.
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Potential Applications in Drug Discovery and Development
Substituted salicylic acid derivatives are known for their wide range of biological activities. The introduction of a bromine atom and a tert-butyl ester in tert-Butyl 4-bromo-2-hydroxybenzoate opens up several possibilities for its use in drug discovery.
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Intermediate for API Synthesis: The bromine atom can serve as a handle for introducing further complexity through reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the synthesis of a diverse library of compounds for screening.
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Fragment-Based Drug Design: The molecule itself can be considered a fragment for screening against various biological targets.
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Potential Biological Activities: Salicylate derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound could lead to novel biological activities. For instance, some chalcone-salicylate hybrids have shown potential as anticancer agents by targeting estrogen receptor alpha (ERα).[2]
Analytical Methods for Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.
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¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry (MS):
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Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.
Infrared (IR) Spectroscopy:
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The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Br stretching vibrations.
High-Performance Liquid Chromatography (HPLC):
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HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A suitable method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
tert-Butyl 4-bromo-2-hydroxybenzoate is a valuable building block for synthetic and medicinal chemists. While its CAS number is not yet universally indexed, this guide provides a comprehensive overview of its properties, a reliable synthetic route, and potential applications. By understanding its chemical nature and handling it with appropriate safety precautions, researchers can effectively utilize this compound in the development of novel molecules with desired functionalities.
References
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PubChem. tert-Butyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
- Patsnap.
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PubChem. tert-Butyl 2-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.[Link]
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Chemsrc. tert-butyl 2-hydroxybenzoate | CAS#:23408-05-1.[Link]
-
MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate.[Link]
- Google Patents.Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
ResearchGate. The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes.[Link]
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International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.[Link]
- Google Patents.Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid.
- Google Patents.
-
PrepChem.com. Synthesis of C. Tert-butyl 4-hydroxybenzoate.[Link]
